molecular formula C16H17NO2 B1616970 N-(3-ethylphenyl)-3-methoxybenzamide CAS No. 544457-47-8

N-(3-ethylphenyl)-3-methoxybenzamide

Cat. No. B1616970
M. Wt: 255.31 g/mol
InChI Key: ZPXNFMJWJVRWKE-UHFFFAOYSA-N
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Description

“N-(3-ethylphenyl)-3-methoxybenzamide” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that compounds with similar structures, such as “4-(METHYLTHIO)PHENYL N-(3-ETHYLPHENYL)CARBAMATE”, are provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals1.



Synthesis Analysis

The synthesis of compounds similar to “N-(3-ethylphenyl)-3-methoxybenzamide” has been reported. For instance, the synthesis of metal-Bis(N-(3-ethylphenyl)-pyridine-2-acetyl-hydrazine complexes has been documented2. However, the specific synthesis process for “N-(3-ethylphenyl)-3-methoxybenzamide” is not readily available in the retrieved data.



Molecular Structure Analysis

The molecular structure of “N-(3-ethylphenyl)-3-methoxybenzamide” is not directly available. However, compounds with similar structures such as “N-(3-Ethylphenyl)-4-fluorobenzamide” have been analyzed3. These compounds typically contain a benzamide core with various substitutions at different positions.



Chemical Reactions Analysis

The specific chemical reactions involving “N-(3-ethylphenyl)-3-methoxybenzamide” are not readily available in the retrieved data. However, compounds with similar structures have been studied. For example, ethyl phenyl ether, which shares some structural similarities, has been noted for its volatility, explosive vapors, and the ability to form peroxides4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-ethylphenyl)-3-methoxybenzamide” are not directly available in the retrieved data. However, compounds with similar structures such as “Ethyl phenyl ether” have been analyzed for their properties4.


Future Directions

The future directions for research on “N-(3-ethylphenyl)-3-methoxybenzamide” are not directly available in the retrieved data. However, research on similar compounds suggests that there is potential for further exploration of these types of structures for various biological targets6. It’s important to note that the future directions for a compound can depend on many factors, including its properties, potential applications, and the current state of research in the field.


properties

IUPAC Name

N-(3-ethylphenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-12-6-4-8-14(10-12)17-16(18)13-7-5-9-15(11-13)19-2/h4-11H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXNFMJWJVRWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358448
Record name N-(3-ethylphenyl)-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-3-methoxybenzamide

CAS RN

544457-47-8
Record name N-(3-ethylphenyl)-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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